![molecular formula C11H15NO3 B1338057 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde CAS No. 27913-86-6](/img/structure/B1338057.png)

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

Übersicht

Beschreibung

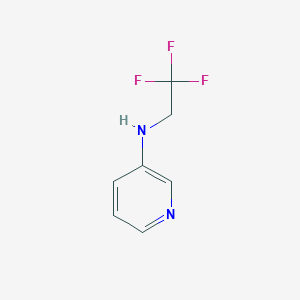

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde (4-BHA) is a diacid used in the preparation of hydrazones . It is an amine-substituted benzaldehyde derivative . The product is a light yellow to yellow solid .

Synthesis Analysis

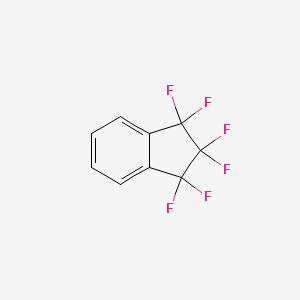

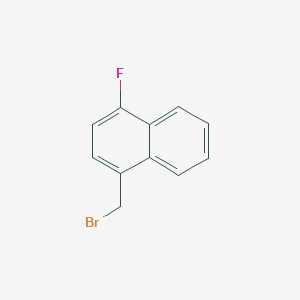

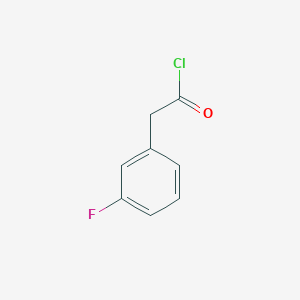

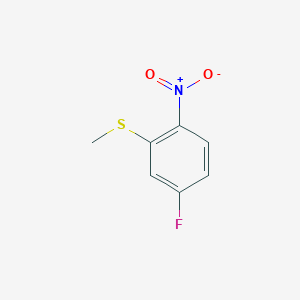

The synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the action of a catalyst . This method is characterized by its simplicity, easily accessible raw materials, moderate reaction conditions, safe operation, and environmental friendliness .Molecular Structure Analysis

The molecular formula of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is C11H15NO3 . Its molecular weight is 209.24 .Chemical Reactions Analysis

The preparation of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde generally includes the following steps :Physical And Chemical Properties Analysis

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a light yellow to yellow solid . It has a melting point of 55-62°C . It can dissolve in many organic solvents, such as ethanol, dimethyl sulfoxide, and methanol .Wissenschaftliche Forschungsanwendungen

C11H15NO3 C_{11}H_{15}NO_{3} C11H15NO3

and a molecular weight of 209.24, is a versatile chemical used in various scientific fields .Pharmaceutical Synthesis

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde: is a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be incorporated into molecules that are active against diseases such as cancer, diabetes, and neurological disorders. The compound’s reactivity makes it suitable for creating complex drug molecules that can interact with biological systems in specific ways .

Dye Manufacturing

In the production of dyes, this compound serves as an intermediate. Its chemical properties allow it to bind to fabrics and other materials, providing long-lasting and vibrant colors. It’s particularly useful in creating dyes that are used in high-performance materials and specialty fabrics .

Biochemical Research

This compound is used as a dye in biochemical research for the analysis and detection of molecular presence and reactions within biological systems. Its ability to absorb and emit light at specific wavelengths makes it an excellent tool for visualizing and tracking biological processes .

Fluorescent Tagging

The compound’s structure and properties make it a common choice for fluorescent tagging in experimental studies. It acts as a probe or reporter molecule in fluorescence-based assays, helping researchers to track the location and movement of target molecules within cells or tissues .

Material Science

In material science, 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is used to modify the surface properties of materials. It can be used to enhance the adhesion of coatings or to alter the surface energy of materials to affect how they interact with their environment .

Environmental Monitoring

Due to its reactivity with certain pollutants, this compound can be used in environmental monitoring. It can react with airborne or waterborne contaminants, allowing for the detection and quantification of these substances in environmental samples .

Analytical Chemistry

In analytical chemistry, it serves as a reagent for developing new methods of substance detection and quantification. Its predictable reactions with other chemicals make it a valuable tool for creating standards and controls in various types of chemical analyses .

Catalyst Development

Finally, 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is involved in the development of catalysts. It can be used to synthesize compounds that facilitate chemical reactions, which is essential in industrial processes that require specific and efficient catalytic activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[bis(2-hydroxyethyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDDPNWGLSGZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510808 | |

| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde | |

CAS RN |

27913-86-6 | |

| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde in the context of photorefractive materials?

A: 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, often abbreviated as BBDH, functions as a hole transport (HT) agent in photorefractive polymer systems. [] These systems typically consist of a nonlinear optical (NLO) chromophore, like those based on 2',5'-diamino-4-(dimethylamino)-4'-nitrostilbene (DDANS), and a polymer matrix. BBDH enhances the photorefractive properties by facilitating the transport of positive charges (holes) within the material upon light exposure.

Q2: How does incorporating 4-(Bis(2-hydroxyethyl)amino)benzaldehyde into polymers affect their nonlinear optical properties?

A: Research indicates that increasing the content of BBDH in DDANS-based polyamides and polyamide esters leads to a decrease in the poling efficiency of the material. [] Poling efficiency refers to the ability to align the NLO chromophores within the polymer matrix using an electric field, which is crucial for maximizing the second-order nonlinear optical properties. This suggests that BBDH, while enhancing photorefractivity, might hinder the optimal alignment of NLO chromophores, influencing the overall nonlinear optical performance.

Q3: What is the impact of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde on the thermal stability of photorefractive polymers?

A: While not directly addressed in the provided research, the incorporation of BBDH into the polymer backbone, as seen in polyamide esters, contributes to the enhanced orientational stability of the NLO chromophores. [] This means that the aligned chromophores in BBDH-containing polymers are less likely to lose their orientation over time, even at elevated temperatures below the glass transition temperature (Tg). This enhanced stability is crucial for long-term performance in applications requiring consistent nonlinear optical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)